5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
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Overview
Description
5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for the development of novel therapeutic agents. The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-chloro-3-phenyl-1H-[1,2,3]triazole-4-carboxamide with a suitable reagent to form the desired triazolopyrimidine scaffold . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like sodium hydride (NaH) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction .
Common Reagents and Conditions
Nucleophilic Substitution: This reaction involves the substitution of the chlorine atom with nucleophiles such as potassium cyanide (KCN) or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, using reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Major Products Formed
Nucleophilic Substitution: The major products include 3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5-carbonitrile and 5-alkylated derivatives.
Oxidation and Reduction: These reactions can lead to the formation of various oxidized or reduced derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of key biological pathways . For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . This inhibition can result in the arrest of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar structure and biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with potential anticancer properties.
Uniqueness
5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is unique due to its specific substitution pattern and the presence of the chlorine atom, which can influence its reactivity and biological activity . This compound’s ability to interact with a wide range of biological targets makes it a valuable scaffold for drug discovery and development .
Properties
CAS No. |
91322-19-9 |
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Molecular Formula |
C10H7ClN6 |
Molecular Weight |
246.65 g/mol |
IUPAC Name |
5-chloro-3-phenyltriazolo[4,5-d]pyrimidin-7-amine |
InChI |
InChI=1S/C10H7ClN6/c11-10-13-8(12)7-9(14-10)17(16-15-7)6-4-2-1-3-5-6/h1-5H,(H2,12,13,14) |
InChI Key |
ZPIHKXORMFSLCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC(=NC(=C3N=N2)N)Cl |
Origin of Product |
United States |
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